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molecular formula C13H16N2 B183713 1-Anilinocyclohexanecarbonitrile CAS No. 64269-06-3

1-Anilinocyclohexanecarbonitrile

Cat. No. B183713
M. Wt: 200.28 g/mol
InChI Key: PLWMXJKEKOKJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044082B2

Procedure details

1.4 ml (15.3 mmol) of aniline are added to a solution of 1.3 ml (12.5 mmol) of cyclohexanone in 20 ml of acetic acid at 0° C. The solution is stirred for 10 minutes and 1.9 ml (14.2 mmol) of trimethylsilyl cyanide are added. The reaction medium is stirred overnight at room temperature. It is then gently poured into a solution of ice-cold ammonium hydroxide, while keeping the pH basic, and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The residue is precipitated in dichloromethane and heptane. The solid is filtered and dried. 2.2 g of 1-phenylaminocyclohexanecarbonitrile are obtained in the form of whitish crystals. Yield=88%, m.p.=67-9° C.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C[Si]([C:19]#[N:20])(C)C>C(O)(=O)C>[C:2]1([NH:1][C:8]2([C:19]#[N:20])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
It is then gently poured into a solution of ice-cold ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue is precipitated in dichloromethane
FILTRATION
Type
FILTRATION
Details
The solid is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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